Pyrimidin-4-ylmethanesulfonyl chloride
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Overview
Description
Pyrimidin-4-ylmethanesulfonyl chloride is an organosulfur compound with the molecular formula C₅H₅ClN₂O₂S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is primarily used in organic synthesis and pharmaceutical research due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrimidin-4-ylmethanesulfonyl chloride can be synthesized through various methods. One common approach involves the reaction of pyrimidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of this compound often involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Pyrimidin-4-ylmethanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Oxidation and Reduction Reactions: It can be oxidized to form sulfonic acids or reduced to form sulfides under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like sodium hydroxide or potassium carbonate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Sulfonic Acids: Formed from oxidation reactions.
Sulfides: Formed from reduction reactions.
Scientific Research Applications
Pyrimidin-4-ylmethanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the sulfonyl group into various molecules.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein functions.
Industry: Utilized in the production of agrochemicals and dyes due to its reactivity and stability.
Mechanism of Action
The mechanism of action of pyrimidin-4-ylmethanesulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is due to the presence of the sulfonyl chloride group, which is highly reactive towards nucleophiles. The compound can inhibit enzymes by modifying active site residues, thereby affecting molecular pathways and cellular functions .
Comparison with Similar Compounds
Methanesulfonyl Chloride: Similar in structure but lacks the pyrimidine ring, making it less versatile in certain synthetic applications.
Pyridine-3-sulfonyl Chloride: Contains a pyridine ring instead of a pyrimidine ring, leading to different reactivity and applications.
Uniqueness: Pyrimidin-4-ylmethanesulfonyl chloride is unique due to its combination of the pyrimidine ring and the sulfonyl chloride group, which provides a distinct reactivity profile. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceutical compounds .
Biological Activity
Pyrimidin-4-ylmethanesulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, focusing on its antibacterial, anticancer, and enzyme inhibition activities, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a methanesulfonyl chloride group. This structure is significant as the sulfonyl chloride moiety enhances reactivity, allowing for various derivatizations that can lead to compounds with improved biological activities.
Antibacterial Activity
Numerous studies have investigated the antibacterial potential of pyrimidine derivatives, including this compound. For instance, derivatives of thieno[2,3-d]pyrimidinediones have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.
Key Findings:
- Minimum Inhibitory Concentration (MIC) values for certain derivatives ranged from 2 to 16 mg/L against Gram-positive bacteria such as Staphylococcus aureus (MRSA) and Streptococcus pneumoniae, while showing weaker activity against Gram-negative strains with MIC values exceeding 32 mg/L .
- In vitro hemolytic activity tests indicated that some compounds exhibited minimal hemolysis, suggesting a selective antibacterial mechanism rather than non-specific membrane damage .
Anticancer Activity
The anticancer potential of pyrimidine derivatives has also been explored extensively. Research indicates that compounds containing the pyrimidine structure can inhibit various cancer cell lines effectively.
Case Study:
A series of sulfonamide derivatives based on pyrimidine were screened against the NCI 60 cancer cell lines , revealing significant growth inhibition. One compound demonstrated over 50% inhibition across multiple cancer types, particularly in CNS and melanoma cell lines .
Enzyme Inhibition
This compound has been implicated in the inhibition of key enzymes involved in disease processes, particularly Janus Kinase (JAK) pathways.
Research Insights:
- Compounds derived from pyrimidines have been identified as potent JAK inhibitors, which are crucial in treating autoimmune diseases. For example, a related pyrrolo[2,3-d]pyrimidine compound showed effective inhibition of JAK1 with an IC50 value in the low nanomolar range .
Comparative Biological Activity Table
Compound | Activity Type | MIC/IC50 Value | Target/Organism |
---|---|---|---|
Thieno[2,3-d]pyrimidinedione 1 | Antibacterial | 2–16 mg/L | MRSA, S. pneumoniae |
Thieno[2,3-d]pyrimidinedione 2 | Antibacterial | >32 mg/L | Gram-negative bacteria |
Pyrimidine Sulfonamide Derivative | Anticancer | IC50 > 50% | Various cancer cell lines |
Pyrrolo[2,3-d]pyrimidine | Enzyme Inhibition (JAK) | Low nM | JAK1 |
Properties
Molecular Formula |
C5H5ClN2O2S |
---|---|
Molecular Weight |
192.62 g/mol |
IUPAC Name |
pyrimidin-4-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C5H5ClN2O2S/c6-11(9,10)3-5-1-2-7-4-8-5/h1-2,4H,3H2 |
InChI Key |
VOCIPVQDIRECSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN=C1CS(=O)(=O)Cl |
Origin of Product |
United States |
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